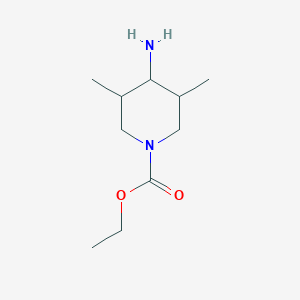
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) is a piperidine derivative with the molecular formula C10H20N2O2. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) typically involves the reaction of 3,5-dimethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbethoxy group can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbethoxy group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI): Unique due to its specific substitution pattern on the piperidine ring.
4-Amino-1-carbethoxy-3-methylpiperidine: Lacks the additional methyl group at the 5-position.
4-Amino-1-carbethoxy-5-methylpiperidine: Lacks the additional methyl group at the 3-position.
Uniqueness
1-Piperidinecarboxylicacid,4-amino-3,5-dimethyl-,ethylester(9CI) is unique due to the presence of both methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 4-amino-3,5-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)12-5-7(2)9(11)8(3)6-12/h7-9H,4-6,11H2,1-3H3 |
InChI Key |
SHTUTXIOXCCHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(C(C(C1)C)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














